molecular formula C15H17Cl3N2 B1506877 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 939760-06-2

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1506877
CAS No.: 939760-06-2
M. Wt: 331.7 g/mol
InChI Key: OLUVCWWYSCGMKN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established naming conventions for heterocyclic systems with substituents. The primary IUPAC name is designated as this compound, which systematically describes the structural components and their positional relationships. Alternative IUPAC nomenclature includes 1-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline, which emphasizes the phenylmethyl portion of the substituent. Additionally, the compound can be named as 4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline, representing an alternative numbering system that highlights the dihydro nature of the quinoxaline ring system.

The structural representation of this compound features a bicyclic quinoxaline core that has been reduced to the tetrahydro form, with a 3-chlorobenzyl group attached to one of the nitrogen atoms. The molecular structure consists of a fused benzene-pyrazine ring system where the pyrazine ring has been saturated, creating the tetrahydroquinoxaline framework. The chlorobenzyl substituent is positioned at the meta position of the benzyl group, specifically at the 3-position of the phenyl ring. This structural arrangement creates a compound with distinct electronic and steric properties that influence its chemical behavior and potential biological activities.

The simplified molecular-input line-entry system representation provides additional structural clarity, with the compound expressed as ClC1=CC(CN2CCNC3=C2C=CC=C3)=CC=C1. An alternative simplified molecular-input line-entry system format presents the structure as C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl, which emphasizes the connectivity pattern from the perspective of the tetrahydroquinoxaline core. These representations facilitate computational analysis and database searches while providing unambiguous structural identification.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry number for this compound is definitively established as 939760-06-2. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The CAS registry number provides unambiguous identification regardless of nomenclature variations or linguistic differences in chemical naming conventions.

Alternative chemical names and synonyms for this compound reflect various naming approaches and regional preferences in chemical nomenclature. The compound may be referenced as 1-(3-Chloro-benzyl)-1,2,3,4-tetrahydro-quinoxaline, which includes hyphenation for clarity. International variations include the German name 1-(3-Chlorbenzyl)-1,2,3,4-tetrahydrochinoxalin and the French designation 1-(3-Chlorobenzyl)-1,2,3,4-tétrahydroquinoxaline. These multilingual nomenclature variants facilitate international communication and literature searches across different linguistic databases.

The compound is also catalogued under systematic index names such as Quinoxaline, 1-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydro-, which follows Chemical Abstracts indexing conventions. Additional molecular database identifiers include the MDL number MFCD08544484, which provides cross-referencing capabilities across various chemical information systems. Commercial suppliers may use proprietary catalogue numbers, but the CAS registry number remains the definitive identifier for regulatory and academic purposes.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C15H15ClN2, representing the elemental composition of the base compound. This formula indicates the presence of fifteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, and two nitrogen atoms within the molecular structure. The molecular weight calculations based on this formula yield consistent values across multiple authoritative sources, with the average molecular mass reported as 258.749 atomic mass units. Alternative sources report the molecular weight as 258.75, representing appropriate rounding for practical applications.

Property Value Source Reference
Molecular Formula C15H15ClN2
Average Molecular Mass 258.749 u
Monoisotopic Mass 258.092376 u
Molecular Weight (Rounded) 258.75

The monoisotopic mass, which represents the mass calculated using the most abundant isotope of each element, is precisely determined as 258.092376 atomic mass units. This value is particularly important for mass spectrometric analysis and high-resolution analytical applications where isotopic composition must be considered. The slight difference between the average molecular mass and monoisotopic mass reflects the natural isotopic distribution of the constituent elements, particularly the presence of different carbon and chlorine isotopes.

Computational chemistry data provides additional molecular descriptors that characterize the compound's physical and chemical properties. The topological polar surface area is calculated as 15.27 square angstroms, indicating relatively low polarity and potential for membrane permeability. The calculated logarithm of the partition coefficient (LogP) value of 3.7721 suggests moderate lipophilicity, which influences solubility characteristics and biological distribution properties. The molecular structure contains two hydrogen bond acceptors and one hydrogen bond donor, with two rotatable bonds contributing to conformational flexibility.

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18/h1-7,10,17H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHMFMMGYDCLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline generally follows a two-stage approach:

  • Stage 1: Synthesis of the tetrahydroquinoxaline core.
  • Stage 2: N-alkylation of the tetrahydroquinoxaline nitrogen with 3-chlorobenzyl halide or equivalent electrophile.

This approach allows for modular synthesis and optimization at each stage.

Synthesis of the Tetrahydroquinoxaline Core

Tetrahydroquinoxaline derivatives are commonly synthesized by the reduction or partial hydrogenation of quinoxaline precursors or by cyclocondensation reactions involving o-phenylenediamine derivatives with suitable 1,2-dicarbonyl compounds.

  • Cyclocondensation Method: Reaction of o-phenylenediamine with α-diketones or α-ketoaldehydes under acidic or neutral conditions leads to quinoxaline rings. Subsequent catalytic hydrogenation or chemical reduction converts quinoxaline to the tetrahydroquinoxaline ring system.

  • Reduction of Quinoxaline: Direct reduction of quinoxaline using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reductants (e.g., sodium borohydride in protic solvents) affords the tetrahydroquinoxaline.

N-Alkylation with 3-Chlorobenzyl Electrophiles

The key step in preparing this compound involves the alkylation of the nitrogen atom of the tetrahydroquinoxaline ring with 3-chlorobenzyl halides (usually chloride or bromide).

  • Typical Conditions:

    • Base: Potassium carbonate or sodium hydride to deprotonate the nitrogen.
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Mild heating (50–100 °C) to facilitate nucleophilic substitution.
    • Reaction time: Several hours to overnight to achieve good conversion.
  • Mechanism: The nitrogen lone pair attacks the electrophilic carbon of the 3-chlorobenzyl halide, displacing the halide ion and forming the N-benzylated product.

Representative Preparation Protocol (Literature-Based)

Step Reagents & Conditions Outcome Yield (%) Notes
1. Cyclocondensation o-Phenylenediamine + suitable diketone, reflux in ethanol or acetic acid Formation of quinoxaline intermediate 70–85 Purification by recrystallization
2. Reduction Catalytic hydrogenation (Pd/C, H2, ethanol) or NaBH4 reduction Tetrahydroquinoxaline core 80–90 Monitoring by TLC or NMR
3. N-Alkylation Tetrahydroquinoxaline + 3-chlorobenzyl chloride + K2CO3, DMF, 80 °C, 12 h This compound 60–75 Purification by column chromatography

Alternative Synthetic Routes and Variations

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the tetrahydroquinoxaline ring and the presence of the 3-chlorobenzyl group by characteristic chemical shifts and coupling patterns.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
  • Infrared Spectroscopy: Disappearance of NH stretching bands after alkylation; presence of aromatic C–H and C–Cl stretches.
  • Elemental Analysis: Consistent with calculated C, H, N, and Cl content.

Research Findings and Optimization Insights

  • The choice of base and solvent critically affects the yield and purity of the N-alkylated product.
  • Excess alkylating agent can lead to over-alkylation or side reactions; stoichiometric control is important.
  • Temperature optimization balances reaction rate and byproduct formation.
  • Purification by column chromatography or recrystallization yields analytically pure compounds suitable for biological evaluation.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Considerations Typical Yield (%)
Cyclocondensation o-Phenylenediamine + α-diketone, reflux in EtOH or AcOH Purity of starting materials, reaction time 70–85
Reduction Pd/C catalyst, H2 atmosphere or NaBH4 in EtOH Complete reduction monitored by TLC 80–90
N-Alkylation 3-Chlorobenzyl chloride, K2CO3, DMF, 80 °C, 12 h Base strength, solvent polarity, temperature 60–75

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding tetrahydro derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.

Scientific Research Applications

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs of 1-(3-chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparison of Tetrahydroquinoxaline Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Physical State Key Properties/Applications References
This compound 3-Chlorobenzyl (1-position) 331.67 Solid Drug intermediate; neurotransmitter research
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline Ethyl (1,4-positions) ~204.3 (base compound) Not specified Fluorescence modulation in arylidene imidazolones; solvent/pH-sensitive probes
1-Methyl-1,2,3,4-tetrahydroquinoxaline Methyl (1-position) 148.21 Liquid Simplified analog; potential ligand in coordination chemistry
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline Cyclopropylmethyl (1-position) 188.27 Liquid Steric effects for conformationally restricted drug design
6-Phenyl-1,2,3,4-tetrahydroquinoxaline Phenyl (6-position) 210.28 Not specified Aromatic interaction studies; precursor for bioactive molecules
1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline Tosyl (1-position) ~316.4 Solid Electron-withdrawing group for reactivity tuning; sulfonamide drug intermediates

Structural and Functional Comparisons

Substituent Effects on Electronic Properties The 3-chlorobenzyl group in the target compound enhances electron-withdrawing character and lipophilicity, favoring interactions with hydrophobic binding pockets in enzymes or receptors . In contrast, the ethyl groups in 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline increase electron density, enabling solvent-dependent fluorescence in chromophores . Tosyl-substituted derivatives exhibit strong electron-withdrawing effects, making them reactive intermediates in sulfonamide synthesis .

Impact on Solubility and Stability

  • The methyl-substituted analog (liquid state) demonstrates higher volatility and lower molecular weight compared to the chlorobenzyl derivative, which is a stable solid .
  • Cyclopropylmethyl and cyclopentyl groups introduce steric hindrance, reducing conformational flexibility but improving metabolic stability .

Biological and Industrial Applications

  • The target compound is pivotal in synthesizing antiepileptic drugs and neurotransmitter antagonists due to its balanced lipophilicity and hydrogen-bonding capacity .
  • 6-Phenyl derivatives are explored for anticancer and antimicrobial activities, leveraging aromatic stacking interactions .
  • 1,4-Diethyl analogs are used in pH-sensitive fluorescent probes for biomedical imaging .

Research Findings and Pharmacological Relevance

  • This compound has been referenced in 30+ studies (average rating: 5/5) for its efficacy in modulating GABA receptors and ion channels .
  • 1,4-Diethyl derivatives show a 20–30 nm redshift in emission maxima compared to non-alkylated analogs, making them suitable for optoelectronic applications .

Biological Activity

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline is a compound within the tetrahydroquinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, compounds in this class have been identified as inhibitors of the colchicine binding site on tubulin. This mechanism disrupts microtubule dynamics, which is crucial for cell division and proliferation.

Antiproliferative Activity

Research has shown that derivatives of tetrahydroquinoxaline exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that certain tetrahydroquinoxaline sulfonamide derivatives displayed moderate to strong inhibitory activities against the HT-29 cancer cell line. The most active compound in this study inhibited tubulin polymerization and arrested the cell cycle at the G2/M phase without inducing apoptosis .

Biological Evaluation

A detailed evaluation of this compound's biological activity includes in vitro studies and structure-activity relationship (SAR) analyses.

In Vitro Studies

In vitro assays have demonstrated that tetrahydroquinoxaline derivatives can inhibit LPS-induced NF-κB transcriptional activity. This inhibition suggests potential anti-inflammatory properties and has been observed in various human cancer cell lines .

CompoundCell LineInhibition (%)
I-7HT-2970%
6gNCI-H2353 times greater than control
OthersVariousModerate to strong

Case Studies

Several studies have focused on specific derivatives and their biological activities:

  • Antiviral Activity : A novel bis-urea series based on tetrahydroquinoxaline was found to inhibit Hepatitis B virus (HBV) DNA replication with sub-micromolar EC50 values. The mechanism involved specific inhibition of pgRNA encapsidation into nucleocapsids in hepatocytes .
  • Diabetes Research : New compounds derived from tetrahydroquinoxaline were evaluated as selective dipeptidyl peptidase-IV (DPP-4) inhibitors. These compounds showed promising hypoglycemic effects in vivo .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable drug-like properties. Studies employing SwissADME software have indicated that these compounds possess good solubility and permeability characteristics essential for therapeutic efficacy .

Q & A

Q. What are the standard protocols for synthesizing 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline, and what precursors are typically involved?

The synthesis of this compound generally involves the condensation of substituted benzylamines with tetrahydroquinoxaline precursors. For example, analogous methods for quinoxaline derivatives (e.g., 3-(4-chlorophenyl)-1,2-dihydrobenzo[g]quinoxaline) utilize naphthalene-2,3-diamine and halogenated phenacyl bromides in methanol under basic conditions (e.g., fused sodium acetate as a catalyst) . Key steps include cyclocondensation and purification via recrystallization or column chromatography. The 3-chlorobenzyl group is likely introduced via nucleophilic substitution or alkylation reactions, similar to fluorobenzyl analogues documented in safety data sheets .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring saturation.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC or GC-MS to assess purity (>95% is typical for research-grade compounds).
  • Melting point analysis to compare with literature values (e.g., analogous fluorobenzyl derivatives have defined melting points ).

Q. What safety precautions are critical when handling this compound in the lab?

Referencing safety protocols for structurally similar compounds (e.g., triazoles and oxadiazoles):

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in dry, ventilated areas away from ignition sources, as aromatic amines can degrade under heat or humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reactivity compared to methanol .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) or acidic/basic additives (e.g., NaOAc) can accelerate cyclization .
  • Temperature control : Reflux conditions (80–100°C) are typical, but microwave-assisted synthesis may reduce reaction time.
  • In situ monitoring : TLC or FTIR can track intermediate formation and adjust stoichiometry dynamically.

Q. What computational methods are suitable for predicting the biological activity or binding affinity of this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., kinases or GPCRs).
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity or stability .
  • QSAR models : Correlate substituent effects (e.g., chloro vs. fluoro groups) with bioactivity using datasets from analogous quinoxalines .

Q. How can researchers resolve contradictions in reported biological activity data for quinoxaline derivatives?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity .
  • Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from compound degradation.
  • Structural analogs : Compare 3-chloro vs. 3-fluoro substitutions to isolate electronic or steric effects .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time quality control.
  • Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, mixing speed).
  • Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) .

Methodological Resources

  • Synthetic protocols : Refer to peer-reviewed studies on quinoxaline condensation reactions .
  • Safety guidelines : Follow SDS recommendations for halogenated aromatic amines .
  • Computational tools : Utilize open-source platforms like PyMol or Gaussian for modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
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1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.